
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole binds to the ATP-binding site of EGFR and prevents its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to have a selective inhibitory effect on EGFR, without affecting other related receptors. It has also been demonstrated to have a low toxicity profile in vitro and in vivo. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for EGFR and a selective inhibitory effect, making it a valuable tool for studying EGFR signaling pathways. However, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has some limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the genetic profile of the cancer cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole may not be effective in inhibiting EGFR mutations that occur in some cancer types.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the combination of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole with other chemotherapeutic agents for cancer treatment. Additionally, the role of EGFR in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the use of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole as a tool for studying EGFR signaling pathways in non-cancer cells is an area of interest.
Synthesemethoden
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole can be synthesized using a multistep reaction process. The starting material is 2-methyl-1,3-benzothiazole, which is reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form the thiomorpholinylcarbonyl intermediate. Finally, the intermediate is reacted with potassium carbonate and 4-chlorobutyryl chloride to form 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been widely used in scientific research to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has also been used to investigate the downstream signaling pathways of EGFR and its interaction with other signaling pathways.
Eigenschaften
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-14-11-3-2-10(8-12(11)18-9)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSMHMUFVDSYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
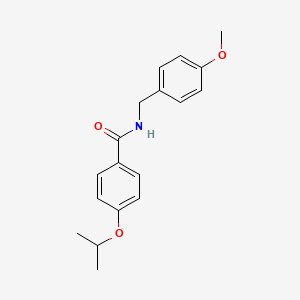

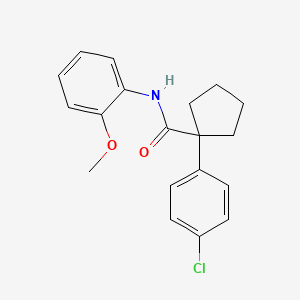
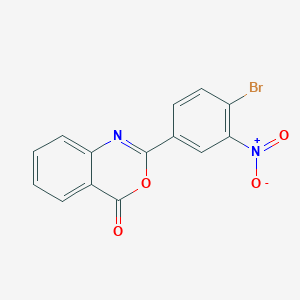


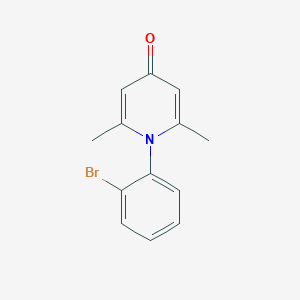
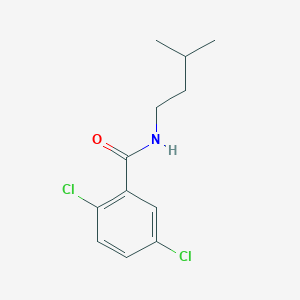

![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)